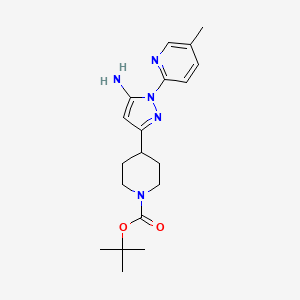
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine is a complex organic compound that features a combination of piperidine, pyridine, and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting with a suitable piperidine precursor, the Boc (tert-butoxycarbonyl) protecting group is introduced.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The piperidine and pyrazole moieties are coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of greener solvents, and recycling of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could be used to modify the pyridine ring or reduce any nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Boc-4-piperidyl)-1-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyridine ring.
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H27N5O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-amino-1-(5-methylpyridin-2-yl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-13-5-6-17(21-12-13)24-16(20)11-15(22-24)14-7-9-23(10-8-14)18(25)26-19(2,3)4/h5-6,11-12,14H,7-10,20H2,1-4H3 |
Clave InChI |
UEOLPMMNXXQYQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















